molecular formula C3H9O3Si3 B1588221 methylhydrocyclosiloxanes CAS No. 68037-53-6

methylhydrocyclosiloxanes

Cat. No.: B1588221
CAS No.: 68037-53-6
M. Wt: 177.36 g/mol
InChI Key: ZRIIPLPRZYINCF-UHFFFAOYSA-N
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Description

These compounds are cyclic oligomers of dimethylsiloxane, with the general formula (Me2SiO)n, where n ranges from 3 to 8. They have gained significant attention due to their unique chemical and biological properties.

Mechanism of Action

Target of Action

Cyclosiloxanes, Me hydrogen, also known as poly(methylhydrosiloxanes) (PMHS), are inorganic-organic hybrid polymers with an inorganic backbone composed of alternating silicon and oxygen atoms . The primary targets of Cyclosiloxanes, Me hydrogen are various types of cells, including stem cells .

Mode of Action

Cyclosiloxanes, Me hydrogen interacts with its targets through a process known as hydrosilylation . This is a chemical reaction where a silicon-hydrogen bond adds across a multiple bond, such as a carbon-carbon double bond, to form new silicon-carbon bonds . This interaction leads to the manufacture of materials with better properties .

Biochemical Pathways

The biochemical pathways affected by Cyclosiloxanes, Me hydrogen involve the synthesis of silicones and modifications of different polymers . The compound plays a crucial role in the crosslinking of silicone elastomers and preceramic polymers, which helps protect their shape . The downstream effects include the production of materials with enhanced mechanical, optical, and thermal resistance .

Pharmacokinetics

Due to their unique physico-chemical properties, including high gas permeability and low flammability, they are expected to have a significant impact on bioavailability .

Result of Action

The molecular and cellular effects of Cyclosiloxanes, Me hydrogen’s action are diverse. The compound is used for the addition of different organic groups to the silicon atom, leading to the manufacture of materials with better properties . It is also often linked to conventional organic polymers to modify their properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: methylhydrocyclosiloxanes, can be synthesized through various methods. One common method involves the hydrolytic polycondensation of dichlorosilane (H2SiCl2) and trimethylchlorosilane (Me3SiCl) in cold, concentrated hydrochloric acid . Another method is the ring-opening polymerization of cyclic siloxanes .

Industrial Production Methods: In industrial settings, linear polyorganosiloxanes, also referred to as silicone oils or fluids, are commonly produced in a two-step process starting from dichlorosilanes. The first step is the hydrolysis or methanolysis of a dichlorosilane, leading to a mixture of linear and cyclic oligomeric siloxanes .

Chemical Reactions Analysis

Types of Reactions: methylhydrocyclosiloxanes, undergo various chemical reactions, including hydrosilylation, which involves the addition of different organic groups to the silicon atom. This reaction is often used for the crosslinking of silicone elastomers and preceramic polymers.

Common Reagents and Conditions: Common reagents used in these reactions include organic chlorosilanes and hydrosilanes. The hydrolytic polycondensation of organic chlorosilanes is a multistep process, including hydrolysis reactions of ≡Si-Cl bonds .

Major Products Formed: The major products formed from these reactions include linear and cyclic oligomeric siloxanes, which can be further used in various applications .

Scientific Research Applications

methylhydrocyclosiloxanes, have a wide range of scientific research applications. They are used in the technology of silicones, modifications of different polymers, and materials science . They are also used in biomedical materials, electromechanical transducers, ligands, liquid crystals, and surfactants .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to cyclosiloxanes, Me hydrogen, include linear polyorganosiloxanes and other cyclic siloxanes with the general formula (SiR2O)n . These compounds share similar chemical properties but differ in their structural configurations and applications.

Uniqueness: methylhydrocyclosiloxanes, are unique due to their cyclic structure and the presence of hydrogen atoms attached to the silicon atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

InChI

InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIIPLPRZYINCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1O[Si](O[Si](O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867437
Record name 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68037-53-6, 13269-39-1
Record name Cyclosiloxanes, Me hydrogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclosiloxanes, Me hydrogen
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclosiloxanes, Me hydrogen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 13269-39-1
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